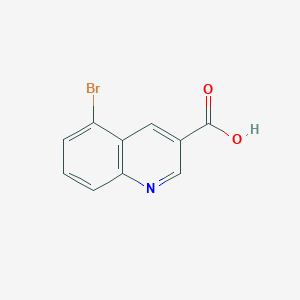![molecular formula C10H11BrN2O B2620523 7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 2377031-78-0](/img/structure/B2620523.png)
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Pyrazolines, including EN300-7447552, have demonstrated antibacterial properties in various studies . Researchers have explored their potential as agents against bacterial infections, making them promising candidates for drug development.
- EN300-7447552 has been evaluated for its antifungal activity. Understanding its effects on fungal pathogens could lead to novel antifungal therapies .
- Pyrazolines have shown promise as antiparasitic agents. Investigating EN300-7447552’s impact on parasites could contribute to combating parasitic diseases .
- EN300-7447552 may possess anti-inflammatory effects. Inflammation plays a crucial role in various diseases, and compounds like this are being studied for their potential therapeutic benefits .
- Some pyrazolines exhibit antidepressant activity. Researchers have explored their effects on neurotransmitter systems, including serotonin and norepinephrine .
- In a novel study, EN300-7447552’s neurotoxic potential was investigated in rainbow trout alevins. Researchers assessed its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE is essential for neural transmission, and MDA serves as a biomarker for oxidative stress .
- The study found that EN300-7447552 affected AchE activity and MDA levels, potentially influencing behavior and swimming capabilities in the fish .
Antibacterial Activity
Antifungal Potential
Antiparasitic Applications
Anti-Inflammatory Properties
Antidepressant Potential
Neurotoxicity and Behavioral Effects
Safety and Hazards
properties
IUPAC Name |
7-bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-3-8-10(14)12-4-9(6-1-2-6)13(8)5-7/h3,5-6,9H,1-2,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPGAFQXFGMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(=O)C3=CC(=CN23)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2620440.png)

![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)




![Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620454.png)




![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2620459.png)
![N-{4-[(5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2620461.png)